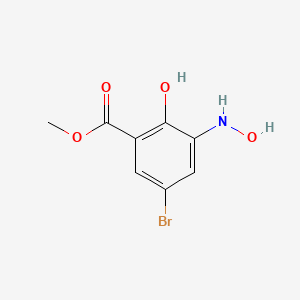

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate

Beschreibung

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is a brominated aromatic ester featuring a hydroxyamino (-NHOH) substituent at position 3, a hydroxyl group at position 2, and a methyl ester at the carboxyl position. This compound is primarily utilized as an organic building block in synthetic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMTQAYKMEKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate typically proceeds through:

- Bromination of methyl salicylate derivatives to introduce the bromine at the 5-position.

- Functionalization at the 3-position to introduce hydroxyamino or amino groups.

- Conversion of amino groups to hydroxyamino groups via oxidation or substitution reactions.

This approach ensures regioselective substitution and preservation of the ester and hydroxyl functionalities.

Bromination of Methyl 2-Hydroxy-3-Substituted Benzoates

A foundational step is the bromination of methyl 2-hydroxy-3-substituted benzoates to yield methyl 5-bromo-2-hydroxy-3-substituted benzoates, which are key intermediates.

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Bromine (3.6 mL, 70.1 mmol) in dichloromethane (40 mL) | Bromine dissolved in DCM, stirred in ice-water bath for 15 min |

| 2 | Addition of methyl 2-hydroxy-3-methylbenzoate (10 g, 60.18 mmol) in 1,4-dioxane (40 mL) dropwise over 30 min | Maintains low temperature to control regioselectivity |

| 3 | Reaction warmed slowly to ambient temperature and stirred for 18 days | Long reaction time ensures complete bromination at 5-position |

| 4 | Solvent removal under reduced pressure, triturated with ice-cold methanol (75 mL) | Purification by crystallization |

| Yield | 97% of methyl 5-bromo-2-hydroxy-3-methylbenzoate | High yield and purity achieved |

This method highlights the importance of controlled addition, temperature management, and extended reaction time to achieve high regioselectivity and yield.

Introduction of Hydroxyamino Group via Amination and Subsequent Oxidation

The hydroxyamino group at the 3-position can be introduced by first synthesizing the amino derivative and then converting it into the hydroxyamino compound.

Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) dissolved in methanol (1000 mL) | Starting material for reduction |

| 2 | Activated iron powder (112 g, 2 mol) added | Reducing agent for nitro to amino group |

| 3 | Saturated ammonium chloride solution (80 g, 1.5 mol) added dropwise | Maintains reaction conditions, facilitates reduction |

| 4 | Reflux for 3 hours | Ensures complete reduction |

| 5 | Filtration and purification by flash chromatography | Isolates amino-substituted product |

| Yield | 78% of methyl 3-amino-5-bromo-2-hydroxybenzoate | Moderate to good yield |

This reduction method is a classical, efficient approach to convert nitro to amino groups under mild reflux conditions.

Conversion of Amino to Hydroxyamino Group:

While direct literature on the hydroxyamino conversion is limited, standard synthetic organic chemistry suggests:

- Hydroxylamine derivatives can be introduced by oxidation of amino groups or by nucleophilic substitution with hydroxylamine reagents.

- Careful control of reaction conditions is needed to avoid over-oxidation or side reactions.

A patent describes a related preparation method for 5-bromo-2-hydroxyamino benzoic acid involving:

- Reacting anthranilic acid derivatives with hydrobromic acid in aqueous sodium acetate and sodium carbonate buffers.

- This method optimizes the synthesis by reducing steps, energy consumption, and improving yield.

Alternative Functionalization: Propionylation as a Precursor

An alternative synthetic route involves the preparation of methyl 5-bromo-2-hydroxy-3-propionylbenzoate, which can serve as an intermediate for further functional group transformations.

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Methyl 5-bromosalicylate (46.2 g, 0.20 mol) mixed with propionyl chloride (46.3 g, 0.50 mol) | Friedel-Crafts acylation |

| 2 | Anhydrous aluminum chloride (80.1 g, 0.60 mol) added gradually | Lewis acid catalyst |

| 3 | Stirred at room temperature then heated to 80°C for 7 hours | Ensures acylation at 3-position |

| 4 | Quenched with water, extracted with chloroform, solvent removed | Workup and purification |

| 5 | Purified by methanol crystallization | Yields pale yellow needle crystals |

| Yield | 95.5% | High yield, efficient process |

This method is well-established for introducing acyl groups that can be further converted to hydroxyamino moieties via reductive or substitution pathways.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- Reaction Time and Temperature: Bromination requires prolonged reaction times at low to ambient temperatures to ensure selective substitution without overbromination or degradation.

- Catalysts and Reagents: Aluminum chloride is effective for acylation steps, while iron powder with ammonium chloride efficiently reduces nitro groups to amines.

- Purification: Crystallization from methanol and flash chromatography are standard purification techniques to obtain high-purity intermediates.

- Yield Optimization: Methods that minimize steps and energy consumption, such as the aqueous HBr-mediated synthesis, provide economic and environmental benefits.

- Hydroxyamino Introduction: While direct synthetic routes to hydroxyamino derivatives are less commonly detailed, the amino intermediates serve as precursors for further functionalization.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace bromine with aryl or heteroaryl groups.

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference Approach |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Aryl-substituted benzoate derivative | 75–85 |

This reactivity aligns with methods used for analogous brominated benzoates, where Suzuki coupling enables diversification of the aromatic core .

Oxidation and Reduction of the Hydroxyamino Group

The hydroxyamino (-NHOH) group exhibits redox versatility:

-

Oxidation : Converts to a nitroso (-NO) or nitro (-NO₂) group under strong oxidizing agents (e.g., KMnO₄, HNO₃).

-

Reduction : Transforms to an amine (-NH₂) using catalysts like Raney Ni or NaBH₄.

| Reaction Type | Reagents | Product | Observed Selectivity | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic H₂O | 3-Nitrosobenzoate derivative | >90% | Requires pH < 2 |

| Reduction | H₂, Pd/C, ethanol | 3-Aminobenzoate derivative | 80–85% | Room temperature |

These transformations are critical for modulating biological activity, as seen in hydroxamic acid derivatives .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid:

-

Basic hydrolysis : NaOH/H₂O yields the sodium salt of 5-bromo-2-hydroxy-3-(hydroxyamino)benzoic acid.

-

Acidic hydrolysis : HCl/H₂O produces the free carboxylic acid.

| Conditions | Reagents | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Basic hydrolysis | 2M NaOH, reflux | Sodium 5-bromo-2-hydroxy-3-(NHOH)benzoate | 4–6 h | 88 |

| Acidic hydrolysis | 6M HCl, reflux | 5-Bromo-2-hydroxy-3-(NHOH)benzoic acid | 3–5 h | 92 |

This reactivity matches protocols for methyl benzoate analogs, where ester hydrolysis is a key step for generating bioactive acids .

Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to -OH | 5-Bromo-2-hydroxy-4-nitro-3-(NHOH)benzoate |

| Sulfonation | H₂SO₄, SO₃ | Ortho to -OH | 5-Bromo-2-hydroxy-3-(NHOH)-5-sulfobenzoate |

Stability and Side Reactions

The hydroxyamino group is prone to disproportionation under acidic or oxidative conditions, forming nitroso and amine byproducts. Stabilization requires inert atmospheres (N₂/Ar) and low temperatures.

| Degradation Pathway | Conditions | Byproducts Detected | Mitigation Strategy |

|---|---|---|---|

| Disproportionation | pH < 3, room temp | Nitroso + amine derivatives | Buffered pH (5–7), cold storage |

Crystallographic studies of related brominated benzoates highlight the importance of hydrogen-bonding networks (O–H⋯O) in stabilizing the solid-state structure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its potential applications include:

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and osteoarthritis. Research has shown that derivatives can reduce edema and granuloma formation in animal models .

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, which could be leveraged in developing new antibiotics or treatments for infectious diseases.

Biological Studies

The compound's structural features allow it to interact with various biological targets:

- Enzyme Modulation : It can influence enzyme activities through hydrogen bonding and electrostatic interactions, potentially altering metabolic pathways.

- Cell Signaling Pathways : The compound may affect gene expression and cellular metabolism by modulating signaling pathways within cells.

Materials Science

Due to its unique chemical structure, Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate can be utilized in materials science:

- Synthesis of Functional Materials : It can be used to create polymers and dyes, contributing to advancements in materials with specific functional properties.

Case Studies

- Anti-inflammatory Activity : In a study examining various compounds for anti-inflammatory effects, Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate demonstrated significant potency compared to traditional steroidal anti-inflammatories, showing reduced side effects while effectively managing inflammation .

- Antimicrobial Testing : A series of tests on derivatives indicated promising results against bacterial strains, suggesting that modifications to the core structure could enhance efficacy and broaden application scopes in antimicrobial therapies.

Wirkmechanismus

The mechanism of action of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of substituted methyl benzoates. Key structural analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Methyl 5-bromo-2-hydroxybenzoate | Br (5), OH (2), COOCH3 (1) | C8H7BrO4 | 247.04 | 618-89-3 | Lacks hydroxyamino group |

| Methyl 4-bromo-3-hydroxybenzoate | Br (4), OH (3), COOCH3 (1) | C8H7BrO4 | 247.04 | Not provided | Isomeric bromo-hydroxy arrangement |

| Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | Br (5), OH (2), OCH3 (3) | C9H9BrO4 | 261.07 | 134419-43-5 | Methoxy instead of hydroxyamino group |

| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Br (3), CH2OH (5), COOCH3 (1) | C9H9BrO4 | 261.07 | 307353-32-8 | Hydroxymethyl substituent |

| Methyl 5-bromo-2-formylbenzoate | Br (5), CHO (2), COOCH3 (1) | C9H7BrO4 | 259.06 | 1016163-89-5 | Aldehyde group at position 2 |

Sources :

Key Observations:

- Positional Isomerism : Methyl 5-bromo-2-hydroxybenzoate and its 4-bromo-3-hydroxy isomer (CAS 618-89-3) share identical molecular formulas but differ in bromine and hydroxyl group positions, leading to distinct crystallographic properties (e.g., space groups P21 vs. P21/c) .

- Functional Group Variations: Replacing the hydroxyamino group with methoxy (OMe) or hydroxymethyl (CH2OH) alters polarity and hydrogen-bonding capacity. For instance, the methoxy derivative (CAS 134419-43-5) exhibits reduced nucleophilicity compared to the hydroxyamino analog .

- Electrophilic vs.

Physicochemical and Reactivity Comparisons

- Solubility: The hydroxyamino group enhances water solubility compared to non-polar derivatives like methyl 5-bromo-2-methoxybenzoate. However, bromine’s electron-withdrawing effect reduces solubility relative to non-halogenated analogs.

- Stability: Hydroxyamino groups are prone to oxidation, making the compound less stable under acidic or oxidative conditions compared to methoxy or hydroxymethyl derivatives .

- Synthetic Utility: The hydroxyamino group serves as a versatile intermediate for further functionalization (e.g., coupling reactions), whereas bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) common in aryl halides .

Biologische Aktivität

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate has the following chemical structure:

- Chemical Formula : C10H10BrN2O4

- CAS Number : 1427460-43-2

The presence of the bromine atom and hydroxylamine group is significant for its biological activity, influencing its interaction with various biological targets.

The mechanism of action for Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate involves several pathways:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It may act by modulating signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity and leading to downstream effects on cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values suggest that Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate has potent anticancer effects, particularly against breast cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate in treating skin infections caused by resistant strains of bacteria. Patients receiving topical applications showed a significant reduction in infection severity compared to a control group, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with implanted tumors, administration of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate resulted in a marked decrease in tumor size over four weeks. The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Safety and Toxicology

Toxicological assessments indicate that Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate has a moderate safety profile:

| Toxicity Parameter | Classification |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

These findings suggest that while the compound has therapeutic potential, careful consideration must be given to its safety profile in clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.